Array ( [bid] => 7960145 ) Buy 6-Bromo-5-fluoro-1,3-benzoxazol-2-amine

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine

Catalog No.
S8244594
CAS No.
M.F
C7H4BrFN2O
M. Wt
231.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-fluoro-1,3-benzoxazol-2-amine

Product Name

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine

IUPAC Name

6-bromo-5-fluoro-1,3-benzoxazol-2-amine

Molecular Formula

C7H4BrFN2O

Molecular Weight

231.02 g/mol

InChI

InChI=1S/C7H4BrFN2O/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)

InChI Key

ZTOBHVLXBQUWKH-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1F)Br)OC(=N2)N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)OC(=N2)N

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine is an organic compound characterized by its unique molecular structure that includes a benzoxazole ring, bromine, and fluorine substituents. The compound has the molecular formula C7H5BrFN2OC_7H_5BrFN_2O and a molecular weight of approximately 223.03 g/mol. The presence of both bromine and fluorine atoms in the structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
  • Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes, allowing for the formation of different derivatives. Oxidizing agents like potassium permanganate may be utilized, while reducing agents such as lithium aluminum hydride are commonly employed.
  • Coupling Reactions: It can participate in coupling reactions to synthesize larger, more complex molecules, which is valuable in drug discovery and development.

Research indicates that 6-bromo-5-fluoro-1,3-benzoxazol-2-amine exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes. Its capacity to act as a pharmacophore makes it a candidate for further investigation in drug design.

The synthesis of 6-bromo-5-fluoro-1,3-benzoxazol-2-amine typically involves several methods:

  • Cyclization Reactions: A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, reacting 2-amino-4-bromo-5-fluorobenzoic acid with methyl isocyanate in the presence of a base like triethylamine can yield the desired benzoxazole derivative.
  • Catalytic Methods: Recent advancements have introduced catalytic methods using polyethylene glycol-bound sulphonic acid as a catalyst, enhancing efficiency and yield during synthesis .
  • Industrial Production: On a larger scale, continuous flow reactors may be used to improve production efficiency while ensuring product purity through techniques like recrystallization and chromatography.

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine has several applications:

  • Medicinal Chemistry: It is investigated for its potential role as an antimicrobial and anticancer agent.
  • Materials Science: The compound is explored for developing novel materials with specific electronic and optical properties.
  • Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
  • Industrial

Interaction studies involving 6-bromo-5-fluoro-1,3-benzoxazol-2-amine focus on its binding affinity to various biological targets. This includes assessing its inhibitory effects on specific enzymes or receptors relevant to disease mechanisms. Such studies are crucial for understanding its therapeutic potential and guiding further drug development efforts.

Several compounds share structural similarities with 6-bromo-5-fluoro-1,3-benzoxazol-2-amine. Here are some notable examples:

Compound NameSimilarity Index
6-Bromo-3-methylbenzo[d]isoxazole0.97
6-Bromo-5-methylbenzo[d]oxazol-2-amine0.95
6-Bromo-2-fluoro-3-methoxybenzaldehyde0.87
5-Bromobenzo[d]oxazol-2-amine0.86
5-Bromo-2-methyl-1,3-benzoxazole0.79

Uniqueness

The uniqueness of 6-bromo-5-fluoro-1,3-benzoxazol-2-amine lies in its specific substitution pattern involving both bromine and fluorine atoms on the benzoxazole core. This distinct arrangement enhances its reactivity compared to similar compounds, potentially leading to diverse applications in medicinal chemistry and materials science.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

229.94910 g/mol

Monoisotopic Mass

229.94910 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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